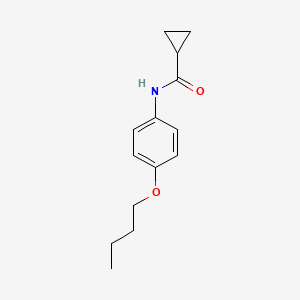
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as IPPP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
科学研究应用
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, this compound has been studied for its potential as a herbicide, with research showing that it can effectively control weeds in crops. In materials science, this compound has been investigated for its potential as a polymer modifier, with studies showing that it can improve the mechanical properties of polymers.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in cells. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the context of its use. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, this compound has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to reduced plant growth and development. In polymers, this compound has been shown to improve the mechanical properties of the material, such as its strength and flexibility.
实验室实验的优点和局限性
One advantage of using 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to have a wide range of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal of the compound.
未来方向
There are many potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, including further investigations into its mechanism of action and its potential applications in medicine, agriculture, and materials science. For example, future studies could focus on developing new formulations of this compound for improved efficacy as a herbicide or anticancer agent. Additionally, research could explore the use of this compound in combination with other compounds for synergistic effects. Overall, this compound is a promising compound with many potential applications in scientific research.
合成方法
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with a mixture of pyridine and formaldehyde, followed by acylation with propanoyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)15-7-9-17(10-8-15)22-14(3)18(21)20-12-16-6-4-5-11-19-16/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZPZBHMFBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)

![2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)


![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)
